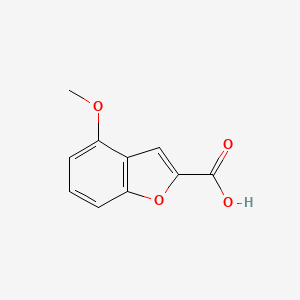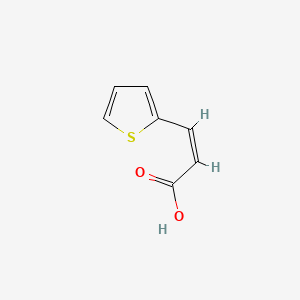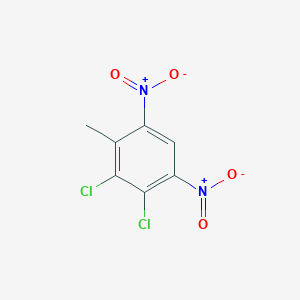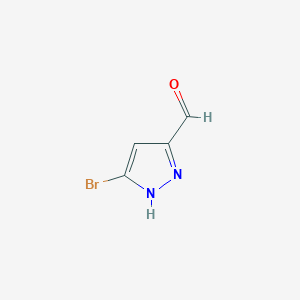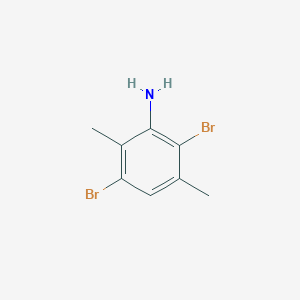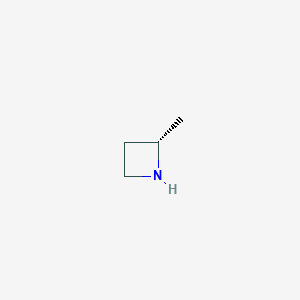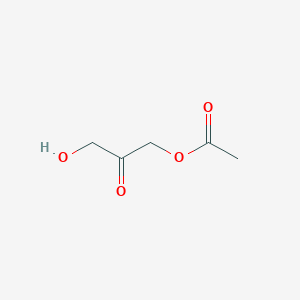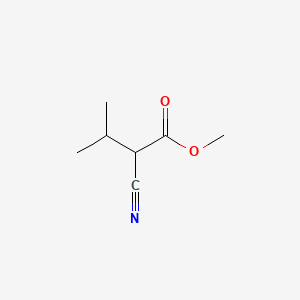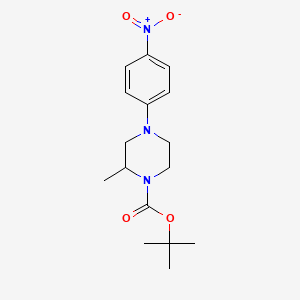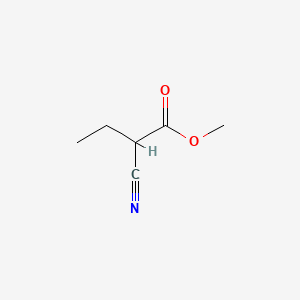
2-氰基丁酸甲酯
描述
Methyl 2-cyanobutanoate, also known as Methyl 4-Cyanobutanoate, is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of oleanolic acid . The structure of Methyl (2R)-2-cyanobutanoate contains total 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 ester(s) (aliphatic), and 1 nitrile(s) (aliphatic) .
Synthesis Analysis
The synthesis of Methyl 2-cyanobutanoate can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis
The molecular structure of Methyl 2-cyanobutanoate is characterized by the presence of a nitrile group (-CN) and an ester group (-COOCH3). The presence of these functional groups makes it a versatile compound in organic synthesis .Chemical Reactions Analysis
Methyl 2-cyanobutanoate can undergo a variety of chemical reactions. For instance, it can participate in hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions, and unimolecular isomerization and decomposition reactions . It can also undergo cyanoacetylation reactions .Physical And Chemical Properties Analysis
Methyl 2-cyanobutanoate has a molecular weight of 127.14 . It has a predicted boiling point of 221.2±23.0 °C and a predicted density of 1.021±0.06 g/cm3 . More detailed physical and chemical properties may be obtained through specific experimental measurements .科学研究应用
1. 生物燃料研究
2-氰基丁酸甲酯及其衍生物因其在生物燃料应用中的潜力而受到研究。例如,2-甲基丁醇(一种相关化合物)已被研究用作内燃机的替代燃料或混合成分。已经获得了实验数据,包括点火延迟时间和层流火焰速度,以了解其燃烧特性 (Park 等,2015)。
2. 可再生化学品生产
与 2-氰基丁酸甲酯在化学上相关的发酵异丁醇的脱水已被探索用于生产可再生化学品和燃料。氧化铝催化剂的研究表明高转化率和选择性,表明其在可持续化学合成中的潜力 (Taylor 等,2010)。
3. 医药合成中的中间体
2-氰基丁酸甲酯衍生物已被用作药物合成中的中间体。例如,一种与 2-氰基丁酸甲酯在结构上相似的化合物,N-(2'-氰基联苯-4-基)甲基]-L-缬氨酸甲酯盐酸盐,是合成药物缬沙坦的关键中间体,展示了其在药物化学中的重要性 (Yathirajan 等,2004)。
4. 量子化学研究
已经对丁酸甲酯(一种与 2-氰基丁酸甲酯相关的化合物)进行了量子化学研究,以了解其自燃化学。这项研究对于推进我们对脂肪酸酯(生物柴油燃料的成分)的热力学和动力学的认识至关重要 (焦等,2015)。
5. 代谢工程
代谢工程方法已被应用于从氨基酸底物合成戊醇异构体,例如 2-甲基-1-丁醇。这些化学品具有作为生物燃料的潜在应用,突出了生物技术方法在生产有价值化合物中的作用 (Cann & Liao,2009)。
安全和危害
属性
IUPAC Name |
methyl 2-cyanobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZUXKILWFDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanobutanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

